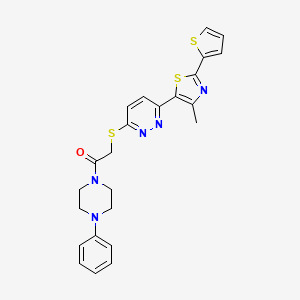![molecular formula C26H25N5O4 B11245978 3-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B11245978.png)
3-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that combines several functional groups, including a chromenone core, a piperazine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The chromenone and pyrimidine intermediates are then coupled using a piperazine linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and chromenone moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the pyrimidine ring or the carbonyl group in the chromenone core. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Halogenated reagents and nucleophiles such as amines or thiols are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DMAP.
Catalysts: Strong acids (e.g., sulfuric acid) for condensation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrimidine ring can produce dihydropyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, 3-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazine-1-carbonyl)-2H-chromen-2-one is investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, leveraging its chromenone core.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can intercalate with DNA, disrupting replication and transcription processes. The piperazine and pyrimidine moieties can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)amino]-6-methylpyrimidine: Shares the pyrimidine moiety but lacks the chromenone core.
2H-Chromen-2-one: Contains the chromenone core but lacks the piperazine and pyrimidine groups.
Piperazine derivatives: Various piperazine derivatives are used in pharmaceuticals, but they differ in their additional functional groups.
Uniqueness
The uniqueness of 3-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazine-1-carbonyl)-2H-chromen-2-one lies in its combination of multiple bioactive moieties, making it a multifunctional compound with potential applications across different fields of research and industry. Its structural complexity allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Properties
Molecular Formula |
C26H25N5O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
3-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C26H25N5O4/c1-17-15-23(28-19-7-9-20(34-2)10-8-19)29-26(27-17)31-13-11-30(12-14-31)24(32)21-16-18-5-3-4-6-22(18)35-25(21)33/h3-10,15-16H,11-14H2,1-2H3,(H,27,28,29) |
InChI Key |
UHCRCYYLZKDLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole](/img/structure/B11245898.png)

![N-(2,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245903.png)
![methyl 4-methyl-3-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11245904.png)
![N-(3-bromophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245917.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11245930.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide](/img/structure/B11245942.png)


![N-tert-butyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245965.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide](/img/structure/B11245966.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B11245969.png)
![methyl 2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11245973.png)
![methyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11245976.png)
